Azide-PEG6-Tos

Catalog No.
S520180
CAS No.
906007-10-1
M.F
C19H31N3O8S
M. Wt
461.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG6-Tos

CAS Number

906007-10-1

Product Name

Azide-PEG6-Tos

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C19H31N3O8S

Molecular Weight

461.53

InChI

InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3

InChI Key

DZQISMWOKQMODJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azide-PEG6-Tos

Description

The exact mass of the compound Azide-PEG6-Tos is 461.1832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Use in Click Chemistry

Use in Bioconjugation Applications

Specific Scientific Field: Biochemistry, specifically bioconjugation .

Summary of the Application: A heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications .

Methods of Application: Subsequent chain-end modification of the heterobifunctional PEG afforded the desired N-hydroxy succinimidyl-PEG-azide derivative .

Results or Outcomes: The result of this application is a new, highly pure heterobifunctional azido-PEG-NHS ester derivative . This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .

Use in Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences, specifically Drug Delivery .

Summary of the Application: Azide-PEG6-Tos is used in the formation of photoresponsive amphiphilic azobenzene–PEG self-assemblies, which form supramolecular nanostructures for drug delivery applications .

Methods of Application: An amphiphilic polymer series, Azo-PEG-NHBoc, Azo-PEG-NH2 and Azo-PEG-Gn, was formed by the reaction of 4- (4-isothiocyanatophenylazo)-N,N-dimethylaniline (ITPADA) with biocompatible functionalized polyethylene glycol . These polymers self-assembled in aqueous solutions to form nanostructures .

Results or Outcomes: These nanostructures demonstrated light-controlled reversible assembly and disassembly, and enzyme-mediated morphological changes . They were able to entrap hydrophobic drugs in the core and release them under the influence of external stimuli such as light and enzyme . This demonstrated the potential of such nanostructures in drug delivery applications .

Azide-PEG6-Tos is a specialized compound utilized primarily as a non-cleavable linker in bioconjugation applications. It features an azide functional group and a tosyl group, connected by a hexamethylene glycol (PEG6) chain. This structure enhances its solubility in aqueous environments, making it particularly useful for various biochemical applications. The molecular formula of Azide-PEG6-Tos is C19H31N3O8S, with a molecular weight of 461.5 g/mol and a purity level of 95% .

, notably:

  • Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages. This reaction is highly efficient and produces minimal by-products .
  • Reactivity with DBCO: The azide group can also react with dibenzocyclooctyne (DBCO), facilitating further functionalization of biomolecules .

These reactions are pivotal in drug discovery and development, allowing for precise modifications and conjugations.

While specific biological activity data for Azide-PEG6-Tos is limited, its role as a linker in bioconjugation suggests potential applications in enhancing the pharmacokinetics of therapeutic agents. By facilitating the attachment of drugs to targeting moieties or biomolecules, it can improve drug delivery efficacy and specificity. Its use in synthesizing PROTAC (proteolysis-targeting chimera) molecules indicates its relevance in targeted protein degradation strategies .

The synthesis of Azide-PEG6-Tos typically involves several steps:

  • Preparation of PEG Linker: The PEG chain is synthesized through standard polymerization techniques.
  • Attachment of Azide Group: An azide moiety is introduced via nucleophilic substitution reactions.
  • Formation of Tosyl Group: The tosyl functional group is added through sulfonylation reactions, which may involve tosyl chloride and the PEG derivative.

Each step requires careful optimization to ensure high yield and purity of the final product .

Azide-PEG6-Tos has diverse applications, including:

  • Bioconjugation: Facilitating the attachment of drugs to antibodies or proteins for targeted therapy.
  • Drug Development: Enhancing the solubility and stability of pharmaceutical compounds.
  • PROTAC Synthesis: Used in creating bifunctional molecules that can selectively degrade proteins within cells .

These applications highlight its importance in modern medicinal chemistry and biochemistry.

Interaction studies involving Azide-PEG6-Tos focus on its ability to form stable linkages with various biomolecules through click chemistry. These studies are crucial for understanding how modifications influence the pharmacodynamics and pharmacokinetics of conjugated drugs. The stability of triazole linkages formed during these interactions ensures that the conjugated products retain their bioactivity while improving solubility and circulation time in biological systems .

Azide-PEG6-Tos shares similarities with other azide-functionalized compounds but stands out due to its specific structure and utility as a non-cleavable linker.

Similar Compounds

Compound NameFunctional GroupsUnique Features
Azide-PEG3-OHAzide, HydroxylShorter PEG chain; more hydrophilic
Azide-PEG4-OHAzide, HydroxylIntermediate PEG length; versatile
Azido-PEG11-AmineAzide, AmineLonger PEG chain; suitable for amine coupling
Azide-PEG-NHS EsterAzide, NHS EsterReactive NHS group; suitable for amine coupling
Mal-PEG-AzideMaleimide, AzideMaleimide allows thiol coupling

Azide-PEG6-Tos's unique combination of a tosyl group with a hexamethylene glycol linker enhances its solubility and stability compared to shorter PEG counterparts. Its non-cleavable nature makes it particularly advantageous for applications where stable linkages are essential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

461.1832

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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